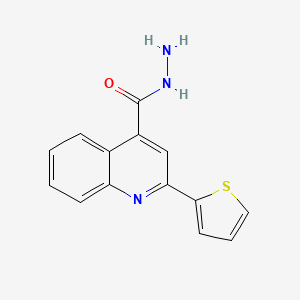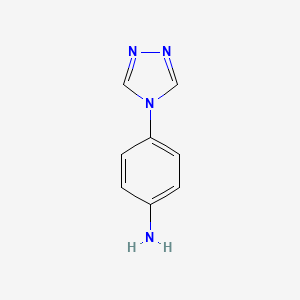
4-(4H-1,2,4-triazol-4-yl)aniline
Vue d'ensemble
Description
The compound 4-(4H-1,2,4-triazol-4-yl)aniline is a derivative of aniline, where a 1,2,4-triazole ring is attached to the aniline moiety. This structure is a part of a broader class of triazole derivatives that have been extensively studied due to their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of triazole derivatives can be achieved through various methods. For instance, the synthesis of 2-(2H-1,2,3-triazole-2-yl)aniline derivatives is reported to be accomplished via ruthenium-catalyzed intermolecular C–H amidation of arenes with sulfonyl azides, which is an environmentally friendly protocol producing N2 gas as the only byproduct . Another method involves a pseudo-four component click synthesis to obtain dibenzylated 1,2,3-triazoles derived from aniline, indicating the versatility of aniline in forming triazole derivatives .
Molecular Structure Analysis
The molecular structure of triazole-aniline derivatives can be characterized using various spectroscopic techniques. For example, the structure of a novel anionic scaffold, a substituted-4-((4-trimethylsilyl-1H-1,2,3-triazol-1-yl)methyl)-2H-chromen-2-one, was confirmed by spectral and elemental analyses, including single-crystal X-ray structure analysis . This highlights the importance of structural analysis in confirming the synthesis of triazole derivatives.
Chemical Reactions Analysis
Triazole derivatives can participate in a range of chemical reactions. The reactivity of the aniline N-H bond in monobenzylated 1,2,3-triazoles was tested, showing that treatment with a benzyl chloride can quantitatively yield dibenzylated derivatives . Additionally, a Schiff base receptor derived from a triazole compound was found to selectively detect toxic aromatic amines such as aniline, indicating the potential of triazole derivatives in sensor applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole-aniline derivatives can be quite diverse. For instance, the electrochemical synthesis of a polymer based on an aniline derivative demonstrated the potential for high conductivity and application in dye-sensitized solar cells, showcasing the material properties of such compounds . The thermal stability of a triazole-aniline compound was also investigated, revealing good thermal stability with no significant quality loss below 200°C .
Applications De Recherche Scientifique
Anticancer Agents
- Field : Medicinal Chemistry
- Application : 1,2,4-triazole derivatives, including 4-(4H-1,2,4-triazol-4-yl)aniline, have been synthesized and evaluated as potential anticancer agents .
- Methods : The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
- Results : Compounds 7d, 7e, 10a and 10d showed promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
Synthesis of 1,2,4-triazole-containing Scaffolds
- Field : Organic Chemistry
- Application : 1,2,4-triazole-containing scaffolds, including 4-(4H-1,2,4-triazol-4-yl)aniline, are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies .
- Methods : This review article summarizes the pharmacological significance of the 1,2,4-triazole-containing scaffolds and highlights the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .
- Results : The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .
Coordination Polymers
- Field : Inorganic Chemistry
- Application : Three new coordination polymers (CPs) have been synthesized under solvothermal conditions by the reaction of bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane . These CPs are extensively investigated as promising materials for applications in various fields, such as life sciences, environmental areas, medicinal science and the nuclear industry .
- Methods : Their structures are determined by single X-ray crystal diffraction, and further characterized by elemental analysis, IR, TGA and PXRD .
- Results : CP 2 exhibits high sensibility and low detection limit in the recognition of antibiotics (NZF, NFT and FZD) and pesticide (DCN) identification . CP 1 demonstrates good anti-tumor activity toward the tested glioma cells .
Antimicrobial Agents
- Field : Medicinal Chemistry
- Application : 1,2,4-triazoles fused to another heterocyclic ring have attracted widespread attention due to their diverse applications as antibacterial-, antidepressant-, antiviral-, antitumorial- and anti-inflammatory agents, pesticides, herbicides dyes, lubricant and analytical reagents .
- Methods : The synthesis of these compounds is usually carried out using a variety of chemical reactions .
- Results : The resulting compounds have shown significant antimicrobial activity .
Agrochemicals and Photostabilizers
- Field : Agricultural Chemistry
- Application : The 1,4-disubstituted 1H-1,2,3-triazoles have important applications as agrochemicals, photostabilizers, dyes, or anticorrosives .
- Methods : These compounds are typically synthesized using a variety of chemical reactions .
- Results : The resulting compounds have shown significant effectiveness in their respective applications .
Potential Imaging Agent for Aromatase
- Field : Medicinal Chemistry
- Application : 4-(((4-Iodophenyl)methyl)-4H-1,2,4-triazol-4-ylamino)-benzonitrile, a derivative of 4-(4H-1,2,4-triazol-4-yl)aniline, has been developed as a potential imaging agent for aromatase .
- Methods : The compound was synthesized and its structure was confirmed using various spectroscopic techniques .
- Results : The compound has shown potential as an imaging agent for aromatase .
Luminescent Sensitive Detection for Antibiotics and Pesticides
- Field : Inorganic Chemistry
- Application : Three novel coordination polymers (CPs) have been synthesized under solvothermal conditions by the reaction of bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane . These CPs are extensively investigated as promising materials for applications in various fields .
- Methods : Their structures are determined by single X-ray crystal diffraction, and further characterized by elemental analysis, IR, TGA and PXRD .
- Results : CP 2 exhibits high sensibility and low detection limit in the recognition of antibiotics (NZF, NFT and FZD) and pesticide (DCN) identification . CP 1 demonstrates good anti-tumor activity toward the tested glioma cells .
Antifungal Agents
- Field : Medicinal Chemistry
- Application : The 1,2,4-triazole core has been incorporated into a wide variety of therapeutically important agents available in clinical therapy, such as itraconazole, posaconazole, voriconazole (antifungal) .
- Methods : These compounds are typically synthesized using a variety of chemical reactions .
- Results : The resulting compounds have shown significant effectiveness in their respective applications .
Antidepressant Agents
- Field : Medicinal Chemistry
- Application : 1,2,4-triazoles fused to another heterocyclic ring have attracted widespread attention due to their diverse applications as antidepressant .
- Methods : The synthesis of these compounds is usually carried out using a variety of chemical reactions .
- Results : The resulting compounds have shown significant antidepressant activity .
Photocatalytic Capability in Degradation of MB/MV
- Field : Inorganic Chemistry
- Application : Four Co(ii) coordination polymers based on 4,4′-(1H-1,2,4-triazol-1-yl) have been synthesized .
- Methods : The structures of these polymers are determined by single X-ray crystal diffraction .
- Results : The four complexes all exhibit excellent photocatalytic capability in degradation of MB/MV .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(1,2,4-triazol-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-1-3-8(4-2-7)12-5-10-11-6-12/h1-6H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPIRJPTGGFWIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424625 | |
| Record name | 4-(4H-1,2,4-Triazol-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4H-1,2,4-triazol-4-yl)aniline | |
CAS RN |
52761-74-7 | |
| Record name | 4-(4H-1,2,4-Triazol-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309822.png)
![4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine](/img/structure/B1309824.png)

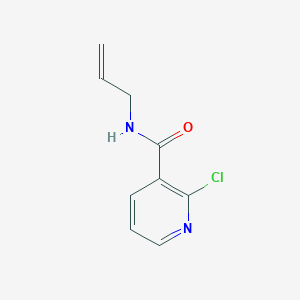
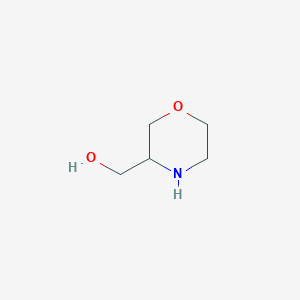



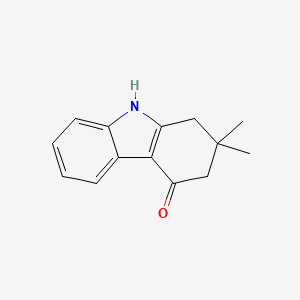
![Ethyl 2-cyano-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]prop-2-enoate](/img/structure/B1309850.png)
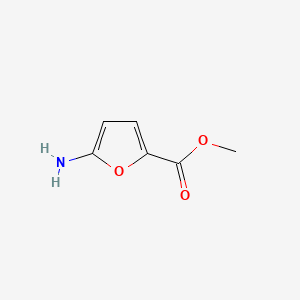
![2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}-1-hydrazinecarbothioamide](/img/structure/B1309853.png)
